FAAH/TRPV1 blocker-1 FAAH/TRPV1 blocker-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16608454
InChI: InChI=1S/C25H29N3O4/c1-31-20-10-11-22-21(16-20)18(17-27-22)12-15-26-23(29)25(13-6-3-7-14-25)28-24(30)32-19-8-4-2-5-9-19/h2,4-5,8-11,16-17,27H,3,6-7,12-15H2,1H3,(H,26,29)(H,28,30)
SMILES:
Molecular Formula: C25H29N3O4
Molecular Weight: 435.5 g/mol

FAAH/TRPV1 blocker-1

CAS No.:

Cat. No.: VC16608454

Molecular Formula: C25H29N3O4

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

FAAH/TRPV1 blocker-1 -

Specification

Molecular Formula C25H29N3O4
Molecular Weight 435.5 g/mol
IUPAC Name phenyl N-[1-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexyl]carbamate
Standard InChI InChI=1S/C25H29N3O4/c1-31-20-10-11-22-21(16-20)18(17-27-22)12-15-26-23(29)25(13-6-3-7-14-25)28-24(30)32-19-8-4-2-5-9-19/h2,4-5,8-11,16-17,27H,3,6-7,12-15H2,1H3,(H,26,29)(H,28,30)
Standard InChI Key CNRQCSUIZZMJDX-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)NC(=O)OC4=CC=CC=C4

Introduction

Pharmacological Targets: FAAH and TRPV1 in Pain Pathways

Fatty Acid Amide Hydrolase (FAAH)

Chemical and Pharmacodynamic Profile of FAAH/TRPV1 Blocker-1

FAAH/TRPV1 blocker-1 (C₂₅H₂₉N₃O₄; molecular weight: 435.52) was designed through molecular hybridization of TRPV1 antagonist and FAAH inhibitor pharmacophores . Key characteristics include:

PropertyValue
Molecular FormulaC₂₅H₂₉N₃O₄
Molecular Weight435.52 g/mol
FAAH Inhibition (IC50)0.12 μM
TRPV1 Antagonism (IC50)94.9 μM
Primary TargetsFAAH, TRPV1

This dual activity ensures sustained elevation of AEA while blocking TRPV1-mediated pain signals .

Mechanism of Action: Synergistic Pathways

FAAH Inhibition and Endocannabinoid Modulation

By inhibiting FAAH, the compound increases AEA levels, promoting CB1 receptor activation in the prefrontal cortex, amygdala, and spinal cord . This indirect CB1 agonism reduces anxiety and nociception, as demonstrated in elevated plus maze and formalin tests .

Preclinical Efficacy in Pain Models

Formalin-Induced Nociception

In murine models, FAAH/TRPV1 blocker-1 (3 mg/kg, i.p.) significantly reduced phase II formalin-induced pain. This effect was reversed by CB1 antagonist AM251 and TRPV1 agonist olvanil, confirming dual mechanisms .

Carrageenan-Induced Inflammation

The compound reduced paw edema in rats by 58%, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). Anti-inflammatory effects correlated with reduced interleukin-6 (IL-6) and transient receptor potential ankyrin type-1 (TRPA1) expression .

Osteoarthritic Pain

In monoiodoacetate (MIA)-induced osteoarthritis, FAAH/TRPV1 blocker-1 restored mechanical thresholds by 70%, outperforming selective FAAH or TRPV1 inhibitors. Micro-CT imaging confirmed reduced bone fragmentation and cartilage degradation .

Comparative Analysis with Single-Target Agents

URB597 (FAAH Inhibitor)

URB597 elevated spinal 2-arachidonoylglycerol (2-AG) but reduced AEA, triggering TRPV1-mediated analgesia via 15-LOX metabolites . This contrasts with FAAH/TRPV1 blocker-1’s direct TRPV1 blockade, which provides more predictable efficacy .

SB-366,791 (TRPV1 Antagonist)

While effective in thermal hyperalgesia, SB-366,791 caused hyperthermia at doses ≥10 mg/kg. FAAH/TRPV1 blocker-1 achieved comparable analgesia without temperature dysregulation .

Therapeutic Applications and Future Directions

Neuropathic and Inflammatory Pain

The compound’s dual action addresses both central (CB1-mediated) and peripheral (TRPV1-mediated) pain mechanisms, making it suitable for diabetic neuropathy and rheumatoid arthritis .

Anxiety Disorders

Preclinical anxiolytic effects in the elevated plus maze suggest potential for psychiatric applications, though human studies are needed .

Future Optimization

Ongoing research aims to improve TRPV1 affinity while maintaining FAAH potency. Structural analogs with fluorinated aryl groups are under investigation to enhance blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator